Cas no 24330-89-0 (Coenzyme A, S-docosanoate)

Coenzyme A, S-docosanoate structure
Coenzyme A, S-docosanoate structure
Product Name:Coenzyme A, S-docosanoate
CAS-nummer:24330-89-0
MF:C43H78N7O17P3S
MW:1090.10241365433
CID:913026
PubChem ID:168166
Update Time:2025-04-19

Coenzyme A, S-docosanoate Chemische en fysische eigenschappen

Naam en identificatie

    • behenyl-coenzyme A
    • S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethy
    • Docosanoyl-coenzyme A
    • Docosanoyl-CoA
    • Behenyl-CoA
    • Behenoyl-coenzyme A
    • Behenoyl-CoA
    • Docosanethioic acid, S-ester with coenzyme A (8CI)
    • Coenzyme A, S-docosanoate
    • behenoyl-Coenzyme A
    • Behenoyl-CoA
    • SCHEMBL188385
    • DTXSID60179069
    • C43-H78-N7-O17-P3-S
    • Behenyl-CoA; (Acyl-CoA); [M+H]+;
    • S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-oxidanyl-3-phosphonooxy-oxolan-2-yl]methoxy-oxidanyl-phosphoryl]oxy-oxidanyl-phosphoryl]oxy-3,3-dimethyl-2-oxidanyl-butanoyl]amino]propanoylamino]ethyl] docosanethioate
    • 3'-phosphoadenosine 5'-{3-[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-{[3-({2-[(docosanoyl)sulfanyl]ethyl}amino)-3-oxopropyl]amino}butyl] dihydrogen diphosphate}
    • Coenzyme A, behenyl-
    • Behenoyl-CoA; Docosanoyl-CoA
    • Docosanoyl-CoA
    • 24330-89-0
    • docosanoyl-coenzyme A
    • FFI
    • C43H78N7O17P3S
    • CHEBI:65088
    • Q27133642
    • LMFA07050289
    • Behenyl-coa
    • behenyl CoA
    • S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] docosanethioate
    • Inchi: 1S/C43H78N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-34(52)71-27-26-45-33(51)24-25-46-41(55)38(54)43(2,3)29-64-70(61,62)67-69(59,60)63-28-32-37(66-68(56,57)58)36(53)42(65-32)50-31-49-35-39(44)47-30-48-40(35)50/h30-32,36-38,42,53-54H,4-29H2,1-3H3,(H,45,51)(H,46,55)(H,59,60)(H,61,62)(H2,44,47,48)(H2,56,57,58)/t32-,36-,37-,38+,42-/m1/s1
    • InChI-sleutel: NDDZLVOCGALPLR-GNSUAQHMSA-N
    • LACHT: S(CCNC(CCNC([C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@H](N2C=NC3C(N)=NC=NC2=3)O1)O)OP(=O)(O)O)O)=O)=O)C(CCCCCCCCCCCCCCCCCCCCC)=O

Berekende eigenschappen

  • Exacte massa: 1089.43877621g/mol
  • Monoisotopische massa: 1089.43877621g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 9
  • Aantal waterstofbondacceptatoren: 22
  • Zware atoomtelling: 71
  • Aantal draaibare bindingen: 40
  • Complexiteit: 1730
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 5
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 4.9
  • Topologisch pooloppervlak: 389Ų
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